Mutanolysin

Oral microbiology Peptidoglycan biochemistry Dental caries research

Choose Mutanolysin (CAS 55466-22-3) for near-complete (97%) digestion of S. mutans peptidoglycan vs. lysozyme (80%). It hydrolyzes both acetylated and deacetylated peptidoglycan, lysing lysozyme-resistant Listeria and group B streptococci. Unlike lysozyme, it does not interfere with DNA electrophoresis, streamlining plasmid isolation. Ideal for protoplast formation, cell wall analysis, and nucleic acid extraction.

Molecular Formula C16H23Cl2N3O
Molecular Weight 344.3 g/mol
CAS No. 55466-22-3
Cat. No. B13387153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutanolysin
CAS55466-22-3
Molecular FormulaC16H23Cl2N3O
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESC1C2C1CN(C2)CC3=CC=C(C=C3)N4CC(CC4=O)N.Cl.Cl
InChIInChI=1S/C16H21N3O.2ClH/c17-14-6-16(20)19(10-14)15-3-1-11(2-4-15)7-18-8-12-5-13(12)9-18;;/h1-4,12-14H,5-10,17H2;2*1H
InChIKeyIECZOTCKMAXUGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mutanolysin (CAS 55466-22-3): An N-Acetylmuramidase for Specialized Gram-Positive Bacterial Lysis and Protoplast Formation


Mutanolysin (CAS 55466-22-3) is an N-acetylmuramidase enzyme purified from Streptomyces globisporus (strains ATCC 21553 and 1829), consisting of two main lytic components with molecular weights of approximately 23 kDa and 18.5 kDa [1] . It catalyzes the specific cleavage of the β(1→4)-N-acetylmuramyl-N-acetylglucosamine linkage within bacterial peptidoglycan, a mechanism analogous to lysozyme but with distinct substrate tolerance and activity profiles [2]. Commercially available preparations are chromatographically purified, lyophilized powders standardized to ≥4000 units/mg protein (biuret), with demonstrated efficacy against cariogenic streptococci, dairy lactic acid bacteria, Listeria, Lactobacillus, and other Gram-positive genera that are recalcitrant to conventional lysozyme treatment [3] .

Why Lysozyme, Lysostaphin, or Other Generic Muralytic Enzymes Cannot Replace Mutanolysin in Targeted Applications


While mutanolysin shares the N-acetylmuramidase catalytic mechanism with hen egg white lysozyme (HEWL), direct comparative studies reveal fundamental differences in substrate specificity, bacterial species susceptibility, and functional outcomes that preclude simple substitution. Mutanolysin hydrolyzes both acetylated and deacetylated peptidoglycan equally, whereas HEWL is specific for the acetylated form [1]. In Streptococcus mutans peptidoglycan digestion, mutanolysin releases 97% of radiolabeled material compared to only 80% for HEWL under identical conditions [2]. Furthermore, mutanolysin effectively lyses dairy streptococci and Listeria species that are poorly responsive to lysozyme alone, and unlike lysozyme, it does not form complexes with plasmid DNA that interfere with electrophoretic analysis [3] [4]. Conversely, lysostaphin—a zinc metalloprotease with endopeptidase activity—specifically targets staphylococcal peptidoglycan pentaglycine cross-bridges but is completely ineffective against streptococcal species where mutanolysin demonstrates robust activity [5]. These quantitative and qualitative differences demand enzyme selection based on specific experimental requirements rather than generic interchange.

Quantitative Differentiation of Mutanolysin Against Lysozyme, Lysostaphin, and Other Muralytic Enzymes


Mutanolysin Demonstrates 97% Peptidoglycan Hydrolysis in S. mutans vs. 80% for Hen Egg White Lysozyme

In a direct comparative study using Streptococcus mutans BHT peptidoglycan residues labeled with N-acetyl[14C]glucosamine, mutanolysin treatment released 97% of the radioactive label into the supernatant, whereas hen egg white lysozyme (HEWL) released only 80% under identical experimental conditions [1]. This 17 percentage-point difference (a 21% relative increase in hydrolysis efficiency) was quantified by scintillation counting of the 14C label, with paper chromatography confirming that the released material consisted of glucosamine and muramic acid residues [1].

Oral microbiology Peptidoglycan biochemistry Dental caries research

Mutanolysin Hydrolyzes Both Acetylated and Deacetylated Peptidoglycan Equally, Whereas Lysozyme Requires Acetylation

A 2020 Nature Communications study directly compared mutanolysin, hen egg white lysozyme (HEWL), and the deacetylase DslA using FITC-labeled peptidoglycan substrates. Mutanolysin exhibited non-specific activity, hydrolyzing both acetylated peptidoglycan (GlcNAc) and deacetylated peptidoglycan (GlcN) equally. In contrast, HEWL was specific for the acetylated form, with only residual activity on the deacetylated sample attributable to partial N-deacetylation of the substrate material [1]. Fluorescence readings monitored the hydrolytic release of FITC-labeled peptidoglycan fragments into solution, with n=12 independent samples for both enzymes and statistical significance at p<0.0005 [1].

Enzymology Substrate specificity Peptidoglycan modification

Mutanolysin Is More Effective Than Lysozyme for Lysis and Protoplast Formation in Dairy Streptococci

A controlled comparison study published in the Journal of Dairy Science evaluated the relative efficacy of mutanolysin versus lysozyme for lysing dairy streptococci and generating viable protoplasts. The study concluded that mutanolysin, an N-acetylmuramidase, was 'more effective than lysozyme in lysing and in generating protoplasts of dairy streptococci' [1]. This differential effectiveness was demonstrated across multiple dairy Streptococcus strains, with mutanolysin producing superior yields of osmotically fragile protoplasts suitable for genetic manipulation and cell wall regeneration studies [1].

Dairy microbiology Protoplast formation Starter culture genetics

Mutanolysin Does Not Interfere with DNA Electrophoresis, Unlike Lysozyme Which Forms Complexes with Plasmid DNA

A method comparison study for Bacillus thuringiensis protoplast formation revealed a critical functional distinction: mutanolysin was effective in preparing protoplasts or lysates and, unlike lysozyme, did not interfere with electrophoretic analysis of DNA [1]. The study further specified that while both enzymes lacked intrinsic nuclease activity, lysozyme formed complexes with plasmid DNA that prevented electrophoretic migration into agarose gels, necessitating additional phenol extraction steps prior to analysis [1]. Mutanolysin-treated samples required no such additional purification, enabling direct electrophoretic analysis of plasmid DNA [1].

Molecular biology Plasmid isolation DNA electrophoresis

Mutanolysin Exhibits Potent Lytic Activity Against Cariogenic Streptococci But No Activity Against Staphylococcus aureus

In the foundational characterization study of mutanolysin from Streptomyces globisporus 1829, the enzyme demonstrated lytic or bactericidal activity against the living cells of Streptococcus mutans, Streptococcus salivarius, Streptococcus sanguis, Lactobacillus acidophilus, and Actinomyces viscosus—all organisms considered etiologic agents of dental caries [1]. Critically, mutanolysin had no activity against Staphylococcus aureus and all Gram-negative strains tested [1]. This species-selectivity profile is distinct from both lysozyme (which has broader Gram-positive activity but variable efficacy on streptococci) and lysostaphin (which specifically targets staphylococci but is inactive on streptococci) [1] [2].

Oral microbiology Dental caries Antimicrobial specificity

Mutanolysin Enables Protoplast Formation from Group B Streptococci Previously Refractory to All Other Muralysins

A landmark study published in Infection and Immunity demonstrated that group B streptococci, which had proven 'refractory to previously tested muralysins under physiological conditions,' were successfully converted to protoplasts using purified mutanolysin, an N-acetylmuramidase derived from a streptomycete [1]. The study noted that the addition of purified mutanolysin to the existing array of muralysins (group C streptococcal phage-associated lysin and lysozyme) 'now makes possible enzymatic preparation of protoplasts of streptococci of groups A, B, C, D, G, and H' [1]. This represented a significant expansion of the streptococcal groups accessible to protoplast-based genetic manipulation techniques [1].

Streptococcal genetics Protoplast preparation Group B Streptococcus

Evidence-Based Application Scenarios Where Mutanolysin (CAS 55466-22-3) Provides Verified Advantages


Complete Peptidoglycan Solubilization from Streptococcus mutans for Cell Wall Composition Analysis

Mutanolysin achieves 97% release of peptidoglycan-associated radiolabel from S. mutans cell wall residues, compared to only 80% release with lysozyme [1]. This near-complete digestion is essential for accurate compositional analysis of peptidoglycan monomers, cross-linking patterns, and covalently attached polymers. Researchers investigating S. mutans cell wall architecture—including studies on glucan-mediated adhesion, biofilm formation, and caries pathogenesis—should select mutanolysin over lysozyme to avoid the 20% undigested residue that would otherwise confound analytical results.

Lysis of Lysozyme-Resistant Gram-Positive Bacteria Possessing Deacetylated Peptidoglycan

Mutanolysin hydrolyzes both acetylated and deacetylated peptidoglycan equally, whereas hen egg white lysozyme is restricted to the acetylated form [2]. This differential substrate tolerance makes mutanolysin the enzyme of choice for lysing bacterial strains that employ peptidoglycan N-deacetylation as a lysozyme resistance mechanism—including Listeria monocytogenes, Bacillus anthracis, and Streptococcus pneumoniae. Procurement of mutanolysin rather than generic lysozyme is essential for nucleic acid extraction, proteomic sample preparation, and viability assessment from these pathogens.

Plasmid DNA Isolation from Gram-Positive Bacteria Without Phenol Extraction Interference

Unlike lysozyme, which forms complexes with plasmid DNA that prevent electrophoretic migration and require phenol extraction for removal, mutanolysin does not interfere with DNA electrophoresis [3]. This property enables streamlined plasmid isolation workflows from Bacillus, Lactococcus, and other Gram-positive hosts. Laboratories performing high-throughput plasmid screening, transformation validation, or recombinant protein expression vector analysis should specify mutanolysin to eliminate a time-consuming phenol extraction step, thereby increasing throughput while reducing hazardous waste generation.

Protoplast Formation from Group B Streptococci and Other Recalcitrant Streptococcal Groups

Group B streptococci (S. agalactiae) were historically refractory to protoplast formation using conventional muralysins including lysozyme and phage lysins. Purified mutanolysin successfully converts these organisms to viable protoplasts under physiological conditions, and its addition to lytic enzyme cocktails now enables protoplast preparation from streptococcal groups A, B, C, D, G, and H [4]. This capability is critical for researchers engaged in streptococcal genetics, membrane protein isolation, cell wall biosynthesis studies, and electroporation-based transformation protocols across the full spectrum of medically and industrially relevant streptococci.

High-Yield Protoplast Generation from Dairy Starter Cultures for Genetic Improvement Programs

Mutanolysin is demonstrably more effective than lysozyme for lysing dairy streptococci and generating protoplasts suitable for genetic manipulation [5]. Industrial microbiologists and starter culture geneticists working with Streptococcus thermophilus, Lactococcus lactis, and other dairy fermentation organisms should procure mutanolysin specifically for protoplast fusion, plasmid transformation, and cell wall regeneration experiments. The superior protoplast yields achieved with mutanolysin directly translate to higher transformation frequencies and more efficient strain improvement outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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